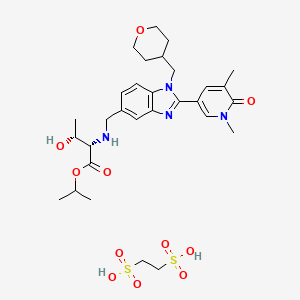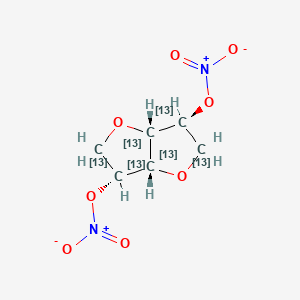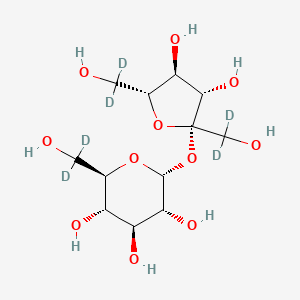![molecular formula C22H14N4Na2O7S2 B12396166 disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)
disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dinatrium;2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-Sulfonatophenyl)diazenyl]benzolsulfonat beinhaltet die Diazotierung von 2-Hydroxy-1-naphthaldehyd, gefolgt von der Kupplung mit sulfonierten aromatischen Aminen. Die Reaktion erfordert typischerweise saure Bedingungen und eine kontrollierte Temperatur, um die Bildung der gewünschten Azoverbindung zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung beinhaltet großtechnische Diazotierungs- und Kupplungsreaktionen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und verwendet häufig Durchflussreaktoren, um konstante Reaktionsbedingungen zu gewährleisten und Nebenprodukte zu minimieren .
Analyse Chemischer Reaktionen
Reaktionstypen
Dinatrium;2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-Sulfonatophenyl)diazenyl]benzolsulfonat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Chinonderivaten führt.
Reduktion: Reduktionsreaktionen können die Azobindungen aufbrechen, was zur Bildung von Aminen führt.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumdithionit und Zinkstaub werden häufig verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern typischerweise Katalysatoren wie Aluminiumchlorid oder Eisen(III)chlorid
Hauptprodukte
Oxidation: Chinonderivate.
Reduktion: Amine.
Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig vom verwendeten Elektrophil
Wissenschaftliche Forschungsanwendungen
Dinatrium;2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-Sulfonatophenyl)diazenyl]benzolsulfonat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in verschiedenen organischen Synthesen verwendet.
Biologie: Wird als histologischer Farbstoff zur Färbung von Geweben und Zellen für die mikroskopische Untersuchung eingesetzt.
Industrie: Wird in der Textilindustrie zum Färben von Stoffen eingesetzt.
Wirkmechanismus
Die Verbindung übt ihre Wirkungen hauptsächlich durch ihre Fähigkeit aus, stabile Komplexe mit Zellbestandteilen zu bilden. Bei der histologischen Färbung bindet sie an Proteine und Nukleinsäuren, wodurch Kontrast erzeugt und spezifische Strukturen hervorgehoben werden. Die Azobindungen in der Verbindung spielen eine entscheidende Rolle für ihre Bindungsaffinität und Färbeeigenschaften .
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with cellular components. In histological staining, it binds to proteins and nucleic acids, providing contrast and highlighting specific structures. The azo bonds in the compound play a crucial role in its binding affinity and staining properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Dinatrium 2-Hydroxy-3-[(4-Nitrophenyl)diazenyl]-5-[(4-Sulfonatophenyl)diazenyl]benzoat
- Dinatrium 2,2’-(E)-Ethen-1,2-diylbis{5-[(4-Hydroxy-2-methylphenyl)diazenyl]benzolsulfonat}
Einzigartigkeit
Dinatrium;2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-Sulfonatophenyl)diazenyl]benzolsulfonat ist aufgrund seiner dualen Azogruppen einzigartig, die seine Färbeeigenschaften und Bindungsaffinität verbessern. Dies macht es besonders effektiv als histologischer Farbstoff im Vergleich zu anderen ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C22H14N4Na2O7S2 |
|---|---|
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H16N4O7S2.2Na/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)35(31,32)33)24-23-15-6-9-17(10-7-15)34(28,29)30;;/h1-13,27H,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI-Schlüssel |
VVAVKBBTPWYADW-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)

![3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)





